Dodecanamide, N,N'-1,4-butanediylbis-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dodecanamide, N,N’-1,4-butanediylbis- is a chemical compound with the molecular formula C28H56N2O2. It is also known by other names such as dodecanoic acid (4-dodecanoylaminobutyl)amide and N-(4-dodecanamidobutyl)dodecanamide . This compound is characterized by its long carbon chains and amide functional groups, making it a significant molecule in various chemical and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dodecanamide, N,N’-1,4-butanediylbis- typically involves the reaction of dodecanoic acid with 1,4-diaminobutane. The reaction proceeds through the formation of an amide bond between the carboxyl group of dodecanoic acid and the amine group of 1,4-diaminobutane . The reaction conditions often include the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of Dodecanamide, N,N’-1,4-butanediylbis- can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Dodecanamide, N,N’-1,4-butanediylbis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the amide groups to amines.
Substitution: The amide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Dodecanoic acid derivatives.
Reduction: Primary amines.
Substitution: Various substituted amides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Dodecanamide, N,N’-1,4-butanediylbis- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Wirkmechanismus
The mechanism by which Dodecanamide, N,N’-1,4-butanediylbis- exerts its effects involves the inhibition of specific proteins and pathways. For instance, it has been shown to inhibit the receptor activator of nuclear factor kappa-B ligand (RANKL)-induced osteoclastogenesis by regulating the expression of the DC-STAMP osteoclast fusion protein . This regulation occurs through the attenuation of Pin1 protein reduction, which is crucial for osteoclast differentiation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Dodecanoic acid (4-dodecanoylaminobutyl)amide
- N-(4-dodecanamidobutyl)dodecanamide
- N,N’-1,4-Butanediyldidodecanamide
Uniqueness
Dodecanamide, N,N’-1,4-butanediylbis- is unique due to its dual amide functional groups and long carbon chains, which confer specific chemical properties and biological activities. Its ability to inhibit osteoclast differentiation sets it apart from other similar compounds, making it a valuable molecule in medical research .
Eigenschaften
CAS-Nummer |
89927-57-1 |
---|---|
Molekularformel |
C28H56N2O2 |
Molekulargewicht |
452.8 g/mol |
IUPAC-Name |
N-[4-(dodecanoylamino)butyl]dodecanamide |
InChI |
InChI=1S/C28H56N2O2/c1-3-5-7-9-11-13-15-17-19-23-27(31)29-25-21-22-26-30-28(32)24-20-18-16-14-12-10-8-6-4-2/h3-26H2,1-2H3,(H,29,31)(H,30,32) |
InChI-Schlüssel |
KZQHQIRJBSMADC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCC(=O)NCCCCNC(=O)CCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.